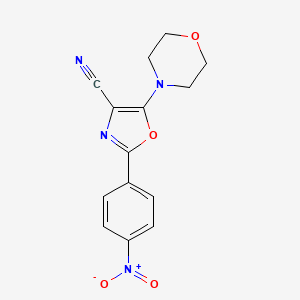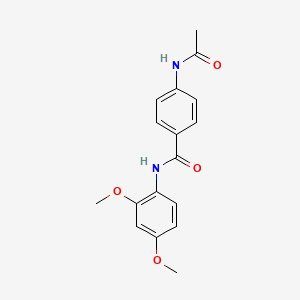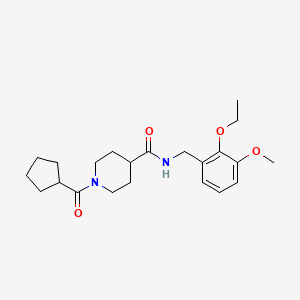
5-(4-morpholinyl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholino-1,3-oxazole-4-carbonitriles involves a series of chemical reactions that enable the formation of this compound. Specifically, 5-morpholino-1,3-oxazole-4-carbonitriles containing different substituents at the oxazole ring were synthesized and further reacted with hydrazine hydrate, leading to various products depending on the substituents and reaction conditions. In these reactions, the recyclization products and the formation of compounds with specific functional groups at predetermined positions of the oxazole ring were observed, indicating the complexity and versatility of the synthetic routes for these compounds (Chumachenko et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For compounds with similar frameworks, the structure was confirmed through comprehensive spectroscopic studies, and computational methods were used to analyze the molecular geometry, vibrational frequencies, and chemical shift values. These studies provide insights into the molecular configuration and the stability arising from hyperconjugative interactions and charge delocalization (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
The reactivity of morpholino-1,3-oxazole-4-carbonitriles with different reagents reveals a spectrum of chemical behavior. For instance, reactions with hydrazine hydrate and secondary amines lead to nucleophilic substitutions and ring cleavages, resulting in the formation of new compounds with varied functional groups. These reactions underscore the chemical versatility of the oxazole ring in undergoing transformations under different conditions (Shablykin et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, of these compounds have been extensively studied. X-ray crystallography, in particular, has provided detailed insights into the crystalline structures, showcasing how molecular packing and intermolecular interactions influence the physical stability and morphology of these compounds (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties of morpholino-1,3-oxazole-4-carbonitriles are closely related to their reactivity towards various chemical agents. Studies have demonstrated that these compounds can undergo a range of chemical reactions, including decyanation and aza-Diels–Alder reactions under specific conditions, indicating their potential utility in synthetic organic chemistry for the creation of diverse molecular architectures (Kopchuk et al., 2017).
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-9-12-14(17-5-7-21-8-6-17)22-13(16-12)10-1-3-11(4-2-10)18(19)20/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVXSRKXQEFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
![(3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol](/img/structure/B5676215.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)

![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)
![3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676246.png)
![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)
![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)
![N-{rel-(3R,4S)-1-[4-(1-piperidinylcarbonyl)-2-pyridinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5676263.png)

![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)

![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)